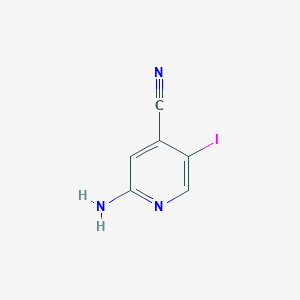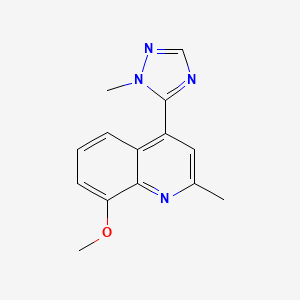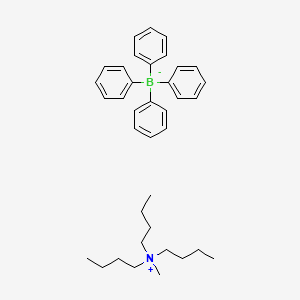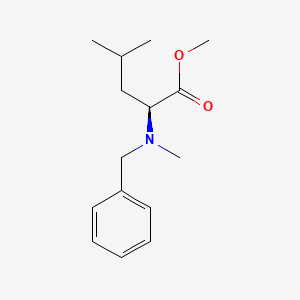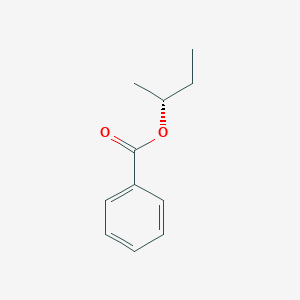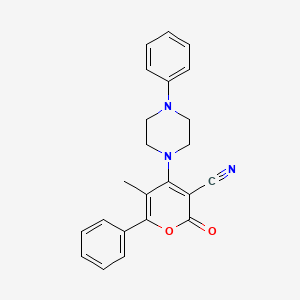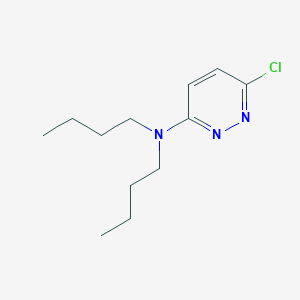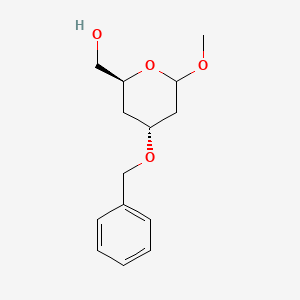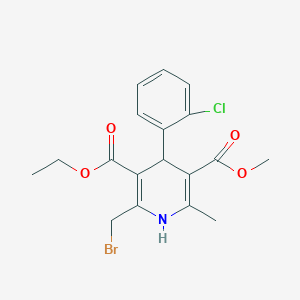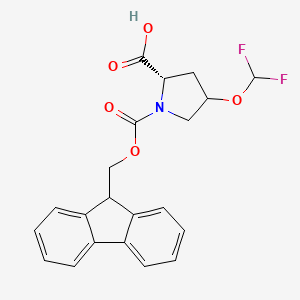
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate is a complex organic compound with the molecular formula C15H31NO6Si
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate typically involves the protection of amino and hydroxyl groups followed by the introduction of the trimethylsilyl group. One common method involves the reaction of PHN-AA-OH with dicyclohexylamine in dichloromethane at 0°C, followed by the addition of SEMCl or TIPSCl and stirring at 0°C for 12 hours. The product is then purified by flash chromatography using petroleum ether and ethyl acetate as eluents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents, and optimizing reaction conditions for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the tert-butoxycarbonyl protecting group.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) can be used to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would yield the deprotected amino alcohol.
Applications De Recherche Scientifique
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate involves its interaction with specific molecular targets. The trimethylsilyl group provides steric protection, while the tert-butoxycarbonyl group protects the amino group from unwanted reactions. These protective groups can be selectively removed under specific conditions, allowing for targeted reactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate
- (2S,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate
- Boc-D-Thr-Ome
Uniqueness
What sets (2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate apart from similar compounds is the presence of the trimethylsilyl group, which provides unique steric and electronic properties. This makes it particularly useful in selective reactions where protection of specific functional groups is required.
Propriétés
Formule moléculaire |
C15H31NO6Si |
|---|---|
Poids moléculaire |
349.49 g/mol |
Nom IUPAC |
2-trimethylsilylethoxymethyl (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C15H31NO6Si/c1-11(17)12(16-14(19)22-15(2,3)4)13(18)21-10-20-8-9-23(5,6)7/h11-12,17H,8-10H2,1-7H3,(H,16,19)/t11-,12+/m1/s1 |
Clé InChI |
OZZMGMSUEYWJEO-NEPJUHHUSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)OCOCC[Si](C)(C)C)NC(=O)OC(C)(C)C)O |
SMILES canonique |
CC(C(C(=O)OCOCC[Si](C)(C)C)NC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[(Propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13355370.png)
![6-(5-Bromo-2-furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355375.png)

![3-[(benzylsulfanyl)methyl]-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355382.png)
